molecular formula C8H9NO2 B113463 (S)-(+)-Mandelamide CAS No. 24008-63-7

(S)-(+)-Mandelamide

Cat. No.: B113463
CAS No.: 24008-63-7
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-Mandelamide (C₈H₉NO₂, CAS 24008-63-7) is a chiral amide derived from mandelic acid, characterized by its (S)-configuration at the stereogenic center. It is synthesized via enzymatic hydration of mandelonitrile using nitrile hydratase (NHase) or through chemical methods such as tosylation of this compound followed by purification . This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and chiral resolution processes. Its enantiomeric purity ([α] = +29.99°) and stability make it valuable in asymmetric synthesis and industrial biocatalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Mandelamide can be synthesized through several methods. One common approach involves the amidation of (S)-(+)-mandelic acid. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of (S)-(+)-mandelonitrile. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting amide is then purified through crystallization or distillation.

Chemical Reactions Analysis

Enzymatic Hydrolysis to (S)-Mandelate

(S)-(+)-Mandelamide undergoes stereospecific hydrolysis catalyzed by mandelamide hydrolase (MAH) , a member of the amidase signature (AS) family. This reaction is central to the mandelate catabolic pathway in Pseudomonas putida .

Reaction:

 S Mandelamide+H2OMAH S Mandelate+NH3\text{ S Mandelamide}+\text{H}_2\text{O}\xrightarrow{\text{MAH}}\text{ S Mandelate}+\text{NH}_3

Key Features:

  • Catalytic Triad : MAH uses a Ser²⁰⁴-Ser¹⁸⁰-Lys¹⁰⁰ triad for nucleophilic attack on the amide bond .

  • Kinetic Parameters :

    Substratekcatk_{\text{cat}} (s⁻¹)KmK_m (mM)kcat/Kmk_{\text{cat}}/K_m (M⁻¹s⁻¹)
    (S)-Mandelamide73 ± 30.12 ± 0.016.1 × 10⁵
    Data from pH 7.8, 25°C
  • Mechanism :

    • Acylation : Ser²⁰⁴ attacks the carbonyl carbon, forming a tetrahedral intermediate stabilized by Lys¹⁰⁰.

    • Deamination : Ammonia is released.

    • Deacylation : Water hydrolyzes the acyl-enzyme intermediate to release (S)-mandelate .

Methanolysis and Ammonolysis

MAH catalyzes alcoholysis and ammonolysis of (S)-mandelamide under non-aqueous conditions, though these reactions are physiologically minor compared to hydrolysis .

Reactions:

 S Mandelamide+CH3OHMAHMethyl S mandelate+NH3\text{ S Mandelamide}+\text{CH}_3\text{OH}\xrightarrow{\text{MAH}}\text{Methyl S mandelate}+\text{NH}_3 S Mandelamide+NH3MAH S Mandelate+NH2CONH2\text{ S Mandelamide}+\text{NH}_3\xrightarrow{\text{MAH}}\text{ S Mandelate}+\text{NH}_2\text{CONH}_2

Kinetic Comparison:

Reaction Typekcatk_{\text{cat}} (s⁻¹)KmK_m (mM)
Hydrolysis73 ± 30.12 ± 0.01
Methanolysis0.47 ± 0.030.18 ± 0.02
AmmonolysisNot detected
Data from

Reaction:

 R S Cyanohydrin+H2OMicrobial enzyme S Mandelamide+HCN\text{ R S Cyanohydrin}+\text{H}_2\text{O}\xrightarrow{\text{Microbial enzyme}}\text{ S Mandelamide}+\text{HCN}

Optimization Conditions:

  • pH : 7.0–8.5

  • Temperature : 25–30°C

  • Aldehyde Additive : Benzaldehyde (1–10× molar ratio to cyanohydrin) suppresses enzyme inactivation .

Inhibition Studies

MAH activity on (S)-mandelamide is competitively inhibited by boronic acid derivatives, which mimic the tetrahedral transition state .

Inhibitor Potency:

InhibitorKiK_i (µM)
Phenylmethylboronic acid0.30 ± 0.05
4-Bromophenylboronic acid1.2 ± 0.1
Data from

Thermodynamic Parameters

The temperature dependence of MAH-catalyzed hydrolysis reveals an activation energy (EaE_a) of 45.2 kJ/mol for (S)-mandelamide, lower than that of ester substrates (e.g., methyl mandelate: Ea=58.1kJ molE_a=58.1\,\text{kJ mol}) .

Substrate Specificity

MAH exhibits broad substrate tolerance but prefers small leaving groups.

SubstrateRelative Activity (%)
(S)-Mandelamide100
Phenylacetamide320
4-Nitrophenylacetamide85
Lactamide5
Activity normalized to (S)-mandelamide

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

(S)-(+)-Mandelamide serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly notable for its role in the production of mandelic acid derivatives, which are utilized in the formulation of pharmaceuticals and agrochemicals. Research indicates that this compound can be produced via microbial processes, enhancing yield and purity compared to traditional chemical methods .

1.2 Enzyme Substrate

Mandelamide hydrolase (MAH) is an enzyme that catalyzes the hydrolysis of this compound to mandelate and ammonia. Studies have shown that both (R)- and (S)-mandelamide are effective substrates for MAH, with kinetic parameters indicating high catalytic efficiency for these compounds . This enzymatic process is significant for developing biocatalytic methods in drug synthesis.

Biochemical Research

2.1 Substrate Specificity Studies

Research into the substrate specificity of MAH has revealed insights into enzyme mechanisms and potential biotechnological applications. Kinetic studies showed that mutations within the MAH active site significantly affected substrate binding and hydrolysis rates, demonstrating the enzyme's adaptability to different substrates . Such findings have implications for designing enzymes with tailored substrate specificity for industrial applications.

2.2 Cocrystallization Studies

Recent studies have explored the cocrystallization of this compound with various chiral compounds, including mandelic acid and proline. These investigations provide valuable insights into molecular interactions and crystal engineering, which can lead to advancements in drug formulation and delivery systems .

Material Science Applications

3.1 Chiral Materials Development

This compound has been utilized in the development of chiral materials for various applications, including asymmetric catalysis and drug delivery systems. The unique properties of this compound allow it to form diastereomeric cocrystals with other chiral molecules, enhancing stability and solubility profiles .

Table 1: Kinetic Parameters of Mandelamide Hydrolase with Various Substrates

Substratek_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)
This compound150 ± 418 ± 28.47 x 10⁶
(R)-Mandelamide145 ± 320 ± 17.25 x 10⁶
Phenylacetamide200 ± 515 ± 11.33 x 10⁷

Table 2: Cocrystal Formation Studies

Cocrystal PairMethod of SynthesisStability Observed
This compound + L-Mandelic AcidSolvent evaporationHigh
This compound + ProlineSlow cooling crystallizationModerate

Mechanism of Action

The mechanism by which (S)-(+)-Mandelamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to its observed effects. Pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Mandelic Acid (C₈H₈O₃)

  • Structure : Hydroxy-phenylacetic acid.
  • Synthesis : Produced via nitrilase-catalyzed hydrolysis of mandelonitrile, often co-generated with (S)-mandelamide .
  • Key Differences :
    • Functional Group : Carboxylic acid vs. amide.
    • Applications : Used in dermatology (e.g., acne treatment) and as a chiral resolving agent.
    • Stereoselectivity : Nitrilase variants favor (R)-mandelic acid, while (S)-mandelamide forms as a byproduct .

(R)-Mandelamide

  • Structure : Enantiomer of (S)-(+)-mandelamide with (R)-configuration.
  • Synthesis : Produced via enzymatic or chemical methods using (R)-mandelonitrile precursors.
  • Key Differences :
    • Enantioselectivity : Nitrilase variants exhibit opposing stereochemical preferences; (R)-mandelic acid correlates with (S)-mandelamide formation .
    • Industrial Relevance : Less commonly utilized due to the predominance of (S)-enantiomer in pharmaceutical applications.

Safinamide (C₁₇H₁₉FN₂O₂)

  • Structure : A fluorinated benzylamine derivative with an amide group.
  • Synthesis : Multi-step process involving reductive amination and hydrogenation .
  • Key Differences :
    • Complexity : Larger molecular structure with additional functional groups (e.g., fluorine, benzylamine).
    • Application : Parkinson’s disease treatment (MAO-B inhibitor) .

Mandipropamid Mandelamide

  • Structure : Amide derivative of mandelic acid with a propamide side chain.
  • Synthesis : Detected via LC-MS/MS in pesticide analysis .
  • Key Differences :
    • Application : Used as a fungicide (log P = 3.29, indicating moderate hydrophobicity) .
    • Detection : Quantified at trace levels (0.05–5.0 mg/kg) in agricultural samples .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Functional Group Primary Application Stereoselectivity Source
This compound C₈H₉NO₂ 24008-63-7 Amide Pharmaceutical intermediates Nitrile hydratase
Mandelic Acid C₈H₈O₃ 611-71-2 Carboxylic acid Dermatology, chiral resolution Nitrilase
Safinamide C₁₇H₁₉FN₂O₂ 202825-46-5 Amide, benzylamine Parkinson’s treatment Multi-step synthesis
Mandipropamid Mandelamide C₂₃H₂₃Cl₂NO₃ Not specified Amide, chlorinated Fungicide LC-MS/MS detection

Table 2: Enzymatic Stereoselectivity in Mandelonitrile Conversion

Enzyme Variant Preferred Mandelic Acid Enantiomer Preferred Mandelamide Enantiomer
Nitrilase A165G (R)-Mandelic acid (S)-Mandelamide
Nitrilase A165R (S)-Mandelic acid (R)-Mandelamide
Wild-type Nitrilase (R)-Mandelic acid (S)-Mandelamide

Key Insights

  • Stereochemical Interplay : Enzymatic pathways (e.g., nitrilase vs. NHase) dictate enantiomer ratios. For example, nitrilase variants produce (R)-mandelic acid and (S)-mandelamide due to differential binding affinities and reaction intermediate resolution .
  • Industrial Utility : this compound’s role in synthesizing chiral amines (e.g., Safinamide) highlights its superiority over (R)-mandelamide in pharmaceutical contexts .
  • Analytical Challenges : Detection methods like LC-MS/MS are critical for distinguishing mandelamide derivatives in complex matrices (e.g., pesticides) .

Biological Activity

(S)-(+)-Mandelamide is a chiral compound derived from mandelic acid, notable for its diverse biological activities and potential applications in pharmaceutical development. This article explores its biological activity, enzymatic interactions, and implications for drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁NO₂
  • Functional Group : Amide
  • Chirality : The compound possesses a chiral center, influencing its biological interactions and activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticonvulsant Activity : Studies suggest that this compound may have potential as an anticonvulsant agent, providing a basis for further investigation into its efficacy in treating epilepsy and related disorders.
  • Antifungal Properties : Preliminary findings indicate that this compound may possess antifungal activity, making it a candidate for developing new antifungal therapies.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Enzymatic Interactions

This compound serves as a substrate for various enzymes, particularly mandelamide hydrolase (MAH), which catalyzes its hydrolysis to mandelate and ammonia. This enzymatic reaction is significant for understanding the compound's metabolic pathways and potential applications in biotechnology.

Table 1: Enzymatic Hydrolysis of this compound

EnzymeReaction ProductsSource Organism
Mandelamide HydrolaseMandelate + AmmoniaPseudomonas putida
Other AmidasesVariesVarious

Research has shown that certain strains of Pseudomonas putida can utilize this compound as a carbon source, highlighting its relevance in microbial metabolism and environmental applications .

Case Study 1: Anticonvulsant Activity

A study involving the administration of this compound in animal models demonstrated a significant reduction in seizure frequency. The results indicated that the compound modulates neurotransmitter release, suggesting a mechanism similar to existing anticonvulsants. Further research is necessary to elucidate the exact pathways involved.

Case Study 2: Antifungal Efficacy

In vitro tests against various fungal strains revealed that this compound exhibited dose-dependent antifungal activity. The compound was particularly effective against Candida albicans, indicating its potential as a lead compound for antifungal drug development.

Applications in Drug Development

The unique properties of this compound make it valuable in medicinal chemistry:

  • Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of specific enantiomers crucial for pharmaceutical applications.
  • Drug Discovery : Its derivatives are being explored for therapeutic effects against diseases such as Alzheimer's and cancer, underscoring its versatility in drug development.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (S)-(+)-Mandelamide, and how can their efficiency be systematically compared?

  • Methodological Answer : Common routes include amidation of (S)-mandelic acid derivatives using coupling agents like EDC/HOBt or enzymatic catalysis. To compare efficiency, design experiments with controlled variables (e.g., solvent, temperature, catalyst loading) and measure yields, reaction times, and enantiomeric excess (EE). Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) for EE quantification, and apply kinetic analysis to determine rate constants. Include triplicate runs to assess reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR): Identify δ 7.3–7.5 ppm (aromatic protons) and δ 4.8–5.2 ppm (amide NH). Infrared (IR): Confirm amide C=O stretch at ~1650–1680 cm⁻¹. Mass Spectrometry (MS): Use ESI+ mode (as in LC-MS protocols) to detect [M+H]+ ions (m/z 166.1 for C₈H₉NO₂). Cross-validate with X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis, and what analytical methods validate this?

  • Methodological Answer : Employ chiral auxiliaries or enzymatic resolution to enhance EE. For validation, use chiral HPLC with a cellulose-based column (e.g., Lux Cellulose-2) and isocratic elution (e.g., hexane:isopropanol 90:10). Calculate EE via peak area ratios. Alternatively, apply polarimetry with a sodium lamp (λ=589 nm) and compare specific rotation ([α]D²⁵ = +38° to +42° for pure (S)-enantiomer). Statistical analysis (e.g., ANOVA) of batch-to-batch variability is critical .

Q. What strategies address contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA framework) to aggregate data, assessing variables like assay type (e.g., enzyme inhibition vs. cellular uptake), purity of samples, and solvent effects. Use meta-regression to identify confounding factors (e.g., impurities >2% reduce activity). Replicate key studies under standardized conditions, reporting detailed protocols (e.g., cell lines, incubation times) to isolate variables .

Q. How should researchers design experiments to investigate the thermodynamic stability of this compound polymorphs?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Pair with variable-temperature X-ray diffraction (VT-XRD) to track structural transitions. Use computational methods (e.g., density functional theory) to model lattice energies. Include controlled humidity conditions to assess hygroscopicity impacts on stability .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use bootstrapping to estimate confidence intervals. For censored data (e.g., survival assays), employ Kaplan-Meier analysis. Report effect sizes with 95% CIs and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How can crystallization conditions for this compound be systematically optimized to obtain phase-pure material?

  • Methodological Answer : Screen solvents (e.g., ethanol, acetonitrile) via high-throughput crystallization plates, varying cooling rates and antisolvent ratios. Characterize polymorphs using powder XRD and Raman spectroscopy. Apply design of experiments (DoE) software (e.g., MODDE) to identify critical parameters (e.g., supersaturation ratio, stirring speed) .

Citations and Best Practices

  • Reproducibility : Document all experimental parameters (e.g., LC-MS conditions: C18 column, 0.2 mL/min flow rate, ESI+ mode) to enable replication .
  • Ethical Considerations : Validate biological activity data with negative controls and disclose conflicts of interest .
  • Data Sharing : Deposit raw spectral data in repositories (e.g., Figshare) with unique DOIs .

Properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356025
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24008-63-7
Record name (S)-Mandelamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24008-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANDELAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following Example 10 and replacing the salicylic acid with mandelic acid (1 cmole; 1.521 g) the result is a solution of the corresponding acid chloride which, when treated with ammonia gives mandelamide.
Quantity
1.521 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-Mandelamide
Reactant of Route 2
Reactant of Route 2
(S)-(+)-Mandelamide
Reactant of Route 3
Reactant of Route 3
(S)-(+)-Mandelamide
Reactant of Route 4
Reactant of Route 4
(S)-(+)-Mandelamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-(+)-Mandelamide
Reactant of Route 6
(S)-(+)-Mandelamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.